molecular formula C22H24ClN3O3 B11160219 1-butyl-N-{4-[(3-chlorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

1-butyl-N-{4-[(3-chlorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11160219
M. Wt: 413.9 g/mol
InChI Key: MJNJTNXZBUAASQ-UHFFFAOYSA-N
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Description

1-butyl-N-{4-[(3-chlorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its complex structure, which includes a pyrrolidine ring, a chlorophenyl group, and a carbamoylphenyl moiety. Its unique chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-N-{4-[(3-chlorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the chlorophenyl group, and the attachment of the carbamoylphenyl moiety. Common synthetic routes may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorophenyl Group: This step may involve halogenation reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Carbamoylphenyl Moiety: This can be accomplished through carbamoylation reactions using reagents like isocyanates or carbamoyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimization for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-butyl-N-{4-[(3-chlorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

1-butyl-N-{4-[(3-chlorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-butyl-N-{4-[(3-chlorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-butyl-N-{4-[(3-chlorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable subject for research and development.

Properties

Molecular Formula

C22H24ClN3O3

Molecular Weight

413.9 g/mol

IUPAC Name

1-butyl-N-[4-[(3-chlorophenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H24ClN3O3/c1-2-3-11-26-14-16(12-20(26)27)22(29)24-18-9-7-15(8-10-18)21(28)25-19-6-4-5-17(23)13-19/h4-10,13,16H,2-3,11-12,14H2,1H3,(H,24,29)(H,25,28)

InChI Key

MJNJTNXZBUAASQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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